N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-methylindole-3-carboxamide
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Overview
Description
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-methylindole-3-carboxamide is a synthetic compound that combines the structural features of thiazole and indole. Thiazole is a five-membered heterocyclic compound containing sulfur and nitrogen, known for its diverse biological activities . Indole, on the other hand, is a bicyclic structure with a benzene ring fused to a pyrrole ring, and it is a core structure in many natural and synthetic compounds with significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-methylindole-3-carboxamide typically involves the formation of the thiazole and indole rings followed by their coupling. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes . The final coupling step usually involves the reaction of the thiazole derivative with the indole derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow synthesis techniques, which allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-methylindole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the thiazole ring can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-methylindole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to the biological activities of both thiazole and indole moieties
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-methylindole-3-carboxamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole.
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Properties
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-methylindole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-15(21-11(2)18-10)8-17-16(20)13-9-19(3)14-7-5-4-6-12(13)14/h4-7,9H,8H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWOMOWDCRGPAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNC(=O)C2=CN(C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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